

Unveiling Phoyunbene C: A Technical Guide to its Structure and Characterization

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Shanghai, China – November 18, 2025 – **Phoyunbene C**, a naturally occurring stilbenoid isolated from the orchid Pholidota yunnanensis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the elucidation and characterization of **Phoyunbene C**'s chemical structure, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure Elucidation

Phoyunbene C was identified as trans-3-hydroxy-2',3',5-trimethoxystilbene through extensive spectroscopic analysis. The structural determination was primarily based on data obtained from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for Phoyunbene C

Parameter	Data
Molecular Formula	C17H18O4
Mass Spectrometry (HR-ESI-MS)	m/z 287.1283 [M+H]+ (calcd. for C ₁₇ H ₁₉ O ₄ , 287.1283)



The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data confirmed the molecular formula of **Phoyunbene C** as C₁₇H₁₈O₄, indicating nine degrees of unsaturation.

Spectroscopic Characterization

Detailed analysis of the ¹H and ¹³C NMR spectra provided the framework for the precise structural assignment of **Phoyunbene C**.

Table 2: ¹H NMR Spectroscopic Data for **Phoyunbene C** (500 MHz, CD₃OD)

Position	δΗ (ррт)	Multiplicity	J (Hz)
2	6.83	d	1.8
4	6.36	t	1.8
6	6.63	d	1.8
α	7.18	d	16.3
β	6.91	d	16.3
4'	6.57	t	2.2
6'	6.89	d	2.2
2'-OCH3	3.88	S	
3'-OCH₃	3.91	S	_
5-OCH₃	3.80	S	

Table 3: ¹3C NMR Spectroscopic Data for **Phoyunbene C** (125 MHz, CD₃OD)



Position	δC (ppm)
1	140.7
2	109.2
3	158.5
4	101.4
5	162.2
6	106.6
α	129.8
β	128.2
1'	140.2
2'	154.5
3'	155.0
4'	100.1
5'	162.5
6'	105.7
2'-OCH₃	56.4
3'-OCH₃	56.5
5-OCH₃	55.7

The 1 H NMR spectrum revealed the characteristic signals for a trans-stilbene structure, with two olefinic protons exhibiting a large coupling constant (J = 16.3 Hz). The presence of three methoxy groups was also evident from the sharp singlet signals. The substitution patterns on the two aromatic rings were determined through analysis of the coupling patterns of the aromatic protons and confirmed by 2D NMR experiments (COSY, HMQC, and HMBC).

Experimental Protocols



Isolation and Purification of Phoyunbene C

The air-dried whole plants of Pholidota yunnanensis were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure **Phoyunbene C**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD).
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Biological Activity: Inhibition of Nitric Oxide Production

Phoyunbene C was evaluated for its potential anti-inflammatory activity by measuring its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay



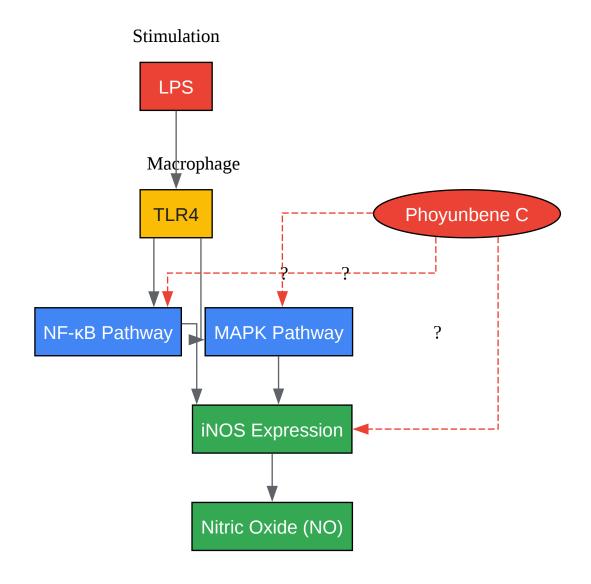
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Caption: Workflow for assessing the inhibitory effect of **Phoyunbene C** on nitric oxide production.



The precise signaling pathway through which **Phoyunbene C** inhibits nitric oxide production has not been fully elucidated in the initial findings. Further research is required to determine its effects on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-kB), and mitogen-activated protein kinases (MAPKs).

Proposed Signaling Pathway for Investigation



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Caption: Potential targets for **Phoyunbene C** in the LPS-induced NO production pathway.

This technical guide consolidates the currently available data on **Phoyunbene C**. The detailed structural and spectroscopic information provides a solid foundation for further research into its



synthesis, pharmacological properties, and potential therapeutic applications.

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